molecular formula C22H29N3O4S B2885485 4-isopropoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 897612-01-0

4-isopropoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide

カタログ番号 B2885485
CAS番号: 897612-01-0
分子量: 431.55
InChIキー: HTEBVRCZXUCERC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of 4-isopropoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is complex, contributing to its multifaceted nature. Unfortunately, specific details about its molecular structure were not found in the available resources.


Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, related compounds such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have shown moderate acetylcholinesterase inhibitory activities in vitro .

科学的研究の応用

Antifungal and Antimicrobial Activity

Compounds structurally related to 4-isopropoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide have been evaluated for their antifungal and antimicrobial properties. A study by Laurent et al. (2010) synthesized a library of 4-(4-phenylpiperazine-1-yl)benzamidines, showing significant in vitro activity against Pneumocystis carinii. Similarly, Temiz-Arpaci et al. (2021) designed and synthesized benzoxazole derivatives with antimicrobial activities determined by the microdilution method, demonstrating promising activity against P. aeruginosa.

Enzyme Inhibition for Therapeutic Applications

Several studies have investigated the inhibition of specific enzymes, which could suggest therapeutic applications for similar compounds. Ulus et al. (2013) synthesized acridine sulfonamide compounds inhibiting cytosolic carbonic anhydrase isoforms, with high affinity for hCA II and VII. This suggests potential for treating conditions related to enzyme dysregulation. Abdoli et al. (2018) explored benzamide-4-sulfonamides as inhibitors of human carbonic anhydrase isoforms, demonstrating their effectiveness and suggesting a promising class of inhibitors for therapeutic use.

Anticancer Research

Compounds with structural similarities have been evaluated for their potential anticancer activities. Ravichandiran et al. (2019) synthesized phenylaminosulfanyl-1,4-naphthoquinone derivatives and evaluated their cytotoxic activity against various human cancer cell lines, finding several compounds with potent cytotoxic activity. This research indicates the potential of structurally similar compounds for cancer treatment.

Enzymatic Metabolism Studies

Understanding the metabolic pathways of related compounds can provide insights into their pharmacokinetics and therapeutic potential. Hvenegaard et al. (2012) investigated the oxidative metabolism of Lu AA21004, a novel antidepressant, identifying the cytochrome P450 enzymes involved. This study aids in understanding how similar compounds might be metabolized in the body, impacting their development as therapeutic agents.

作用機序

    Target of Action

    • Additionally, the compound interacts with butyrylcholinesterase (BuChE) , which possesses wider substrate specificity than AChE and modulates acetylcholine levels, enhancing cognitive functions .

    Mode of Action

    • By inhibiting AChE, it increases the availability of ACh, which is crucial for learning, memory, and cognitive function .

    Biochemical Pathways

    • AChE inhibition by this compound helps maintain ACh levels, potentially alleviating AD symptoms .

    Pharmacokinetics

    • Excretion : Elimination occurs via urine and feces .

    Result of Action

    • By selectively inhibiting AChE, the compound may temporarily relieve AD symptoms .

    Action Environment

    • Stability studies are essential to understand its behavior under different conditions .

特性

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S/c1-18(2)29-21-10-8-19(9-11-21)22(26)23-12-17-30(27,28)25-15-13-24(14-16-25)20-6-4-3-5-7-20/h3-11,18H,12-17H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEBVRCZXUCERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。